In the realm of scientific research, Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has garnered considerable attention for its diverse biological activities. Studies have reported its presence in the fermentation broth of bacteria exhibiting potent antitumor activity against human cancer cell lines []. Additionally, research has highlighted its potential as a signaling molecule involved in the formation of biofouling biofilms [], further emphasizing its significance in ecological and industrial contexts.
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide formed from the amino acids L-leucine and trans-4-hydroxy-L-proline. This compound is characterized by its cyclic structure, which contributes to its stability and biological activity. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is of particular interest in biochemical research due to its potential therapeutic applications, including anticancer properties and effects on cellular signaling pathways.
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be synthesized chemically or isolated from natural sources. It has been identified in various microbial species, particularly those associated with plants. For instance, it has been reported in the fermentation broth of certain Streptomyces species, which are known for their diverse metabolic capabilities and production of bioactive compounds.
This compound falls under the category of cyclic dipeptides, specifically diketopiperazines. Diketopiperazines are cyclic compounds formed from two amino acids and are prevalent in nature, often exhibiting various biological activities. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is classified as a non-ribosomal peptide, which distinguishes it from ribosomally synthesized peptides due to its unique structural characteristics.
The synthesis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) typically involves several steps:
The synthesis can be optimized through variations in temperature, solvent choice, and concentration of reagents. For example, reactions are often conducted in organic solvents under controlled temperatures to enhance yields and minimize degradation of sensitive functional groups.
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has a distinct molecular structure characterized by its cyclic nature and specific functional groups:
The molecular formula for Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is CHNO, with a molecular weight of approximately 226.27 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm its structure .
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can participate in several chemical reactions:
The reactivity of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is influenced by its cyclic structure and functional groups, making it suitable for further chemical modifications that may enhance its biological activity.
Research indicates that Cyclo(L-Leu-trans-4-hydroxy-L-Pro) exhibits anticancer properties through several mechanisms:
Studies have shown that Cyclo(L-Leu-trans-4-hydroxy-L-Pro) effectively induces apoptosis in various cancer cell lines, including HL-60 cells, demonstrating its potential as an anticancer agent .
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) typically appears as a white crystalline powder with good solubility in organic solvents such as methanol and ethanol. Its melting point and specific optical rotation can vary based on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its reactivity allows for modifications that can enhance solubility or biological activity .
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has significant potential in scientific research due to its biological activities:
Proline-containing cyclic dipeptides, classified as 2,5-diketopiperazines (DKPs), exhibit exceptional bioactive properties due to their constrained bicyclic structure. The fusion of a pyrrolidine ring (from proline) with the DKP core enhances conformational rigidity, reducing susceptibility to enzymatic degradation compared to linear peptides [4]. This scaffold shows improved cell permeability, facilitating interactions with biological targets like enzymes and receptors. Hydroxyproline derivatives, such as Cyclo(L-Leu-trans-4-hydroxy-L-Pro), introduce additional hydrogen-bonding capabilities via the hydroxyl group, further influencing their supramolecular self-assembly and target affinity [6]. These properties make proline-based DKPs "privileged scaffolds" in medicinal chemistry, enabling the development of metabolically stable therapeutic candidates [4].
Cyclo(L-Leu-trans-4-hydroxy-L-Pro) (CAS: 115006-86-5; MF: C₁₁H₁₈N₂O₃; MW: 226.27 g/mol) is a naturally occurring DKP isolated from the fungus Phellinus igniarius [2] [3]. Its structure features a hydroxylated proline residue linked to leucine, forming a [3S,7R,8aS]-configured bicyclic system with a 1,4-dioxopiperazine core [5]. This compound exemplifies the chemical diversity of microbial DKPs, where non-ribosomal peptide synthetases (NRPS) or cyclodipeptide synthases (CDPS) incorporate modified amino acids like 4-hydroxyproline to enhance bioactivity [4]. Its occurrence in fungi underscores the ecological role of DKPs in interspecies competition and signaling.
DKPs were first identified in 1880 but were long dismissed as protein degradation artifacts. Since the 2000s, advances in synthetic methodologies—such as solid-phase peptide synthesis and enzymatic cyclization—have enabled efficient production of stereochemically pure DKPs like Cyclo(L-Leu-trans-4-hydroxy-L-Pro) [1] [3]. Recent CRISPR/Cas-based activation of silent biosynthetic gene clusters (BGCs) in fungi and bacteria has accelerated the discovery of novel DKPs [4]. These innovations address historical challenges in DKP yield and structural diversification, positioning them as central motifs in modern drug discovery.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: